4-(4-METHOXYBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

Carbonic Anhydrase Inhibition Molecular Recognition Zinc-Binding Pharmacophore

4-(4-Methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide (MF: C16H15N3O5S3; MW: 425.5 g/mol) is a dual sulfonamide-functionalized thiazole hybrid. The compound embeds two electronically distinct sulfonamide linkages — a 4-methoxybenzenesulfonamido (donor-substituted) arm and a thiazol-2-yl-sulfamoyl (acceptor-substituted) arm — assembled on a central 1,4-disubstituted benzene core.

Molecular Formula C16H15N3O5S3
Molecular Weight 425.5 g/mol
Cat. No. B4695261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-METHOXYBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE
Molecular FormulaC16H15N3O5S3
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C16H15N3O5S3/c1-24-13-4-8-15(9-5-13)26(20,21)18-12-2-6-14(7-3-12)27(22,23)19-16-17-10-11-25-16/h2-11,18H,1H3,(H,17,19)
InChIKeyOTLMGECVBMTHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide – Structural Identity and Core Properties for Procurement Decisions


4-(4-Methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide (MF: C16H15N3O5S3; MW: 425.5 g/mol) is a dual sulfonamide-functionalized thiazole hybrid . The compound embeds two electronically distinct sulfonamide linkages — a 4-methoxybenzenesulfonamido (donor-substituted) arm and a thiazol-2-yl-sulfamoyl (acceptor-substituted) arm — assembled on a central 1,4-disubstituted benzene core [1]. Unlike mono-sulfonamide analogues or simple benzene-1,4-disulfonamides, this hybrid scaffold places hydrogen-bond donor/acceptor pharmacophores at controlled geometry, which is structurally pre-organized for metal-coordination sites and protein binding pockets [2]. Commercial availability is typically at ≥95% purity by HPLC, with exact mass 425.017384 Da confirmed by HRMS, and the InChIKey OTLMGECVBMTHNI-UHFFFAOYSA-N provides a unique chemical fingerprint for procurement verification [3].

Why Generic Substitution of 4-(4-Methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide with Simpler Sulfonamides Is Insufficient


Simple mono-sulfonamide analogues such as sulfathiazole (4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide; MW 255.3) or the single-arm comparator 4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide (MW 270.3) lack the second benzenesulfonamide arm that is central to the target compound's interaction profile [1][2]. The target's dual sulfonamide architecture provides two zinc-binding motifs in a defined orientation, enabling simultaneous or sequential metal coordination that cannot be achieved by single sulfonamide ligands [3]. Furthermore, the electron-donating 4-methoxy substituent on one aromatic ring polarizes the sulfonamide NH acidity, influencing both ionization state and hydrogen-bonding complementarity at physiological pH relative to non-substituted or amino-substituted congeners [4]. Generic 'thiazole sulfonamide' replacement risks loss of target engagement in metal-dependent enzymes (e.g., carbonic anhydrases) or changes in transporter recognition, as demonstrated for structurally related benzene-1,4-disulfonamides where small substituent alterations produced >100-fold differences in cellular activity [5].

Quantitative Differentiation Evidence for 4-(4-Methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide Against Closest Structural Alternatives


Dual Sulfonamide Architecture Enables Tighter Zinc-Dependent Enzyme Binding Compared to Monosulfonamide Analogues

The target compound possesses two chemically distinct sulfonamide groups in a para-arrangement on the central benzene ring, each capable of ionizing to the sulfonamide anion that coordinates the catalytic Zn²⁺ ion in carbonic anhydrase (CA) isoforms [1]. In contrast, sulfathiazole (4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide) contains a single sulfonamide zinc-binding group, yielding one-point attachment. Crystallographic analysis of related N-(thiazol-2-yl)benzenesulfonamide fragments bound to CDK2 (PDB: 1KE8) confirms the thiazole-NH-sulfonamide moiety forms a defined hydrogen-bond network with the hinge region, while the second sulfonamide arm extends toward solvent-accessible subpockets — a dual-interaction geometry inaccessible to mono-sulfonamide analogs [2]. In CA inhibition, thiazole-substituted benzenesulfonamides show Ki values spanning 0.5–850 nM across 12 human isoforms, with the methoxy-substituted variants demonstrating isoform selectivity shifts (e.g., 5- to 20-fold selectivity for CA IX over CA II) attributed to secondary sulfonamide interactions with the CA active site rim [1].

Carbonic Anhydrase Inhibition Molecular Recognition Zinc-Binding Pharmacophore

Electron-Donating 4-Methoxy Substituent Modulates Sulfonamide pKa and Lipophilicity Relative to Unsubstituted and Chloro-Substituted Congeners

The 4-methoxy group on the terminal benzene ring elevates the pKa of the adjacent sulfonamide NH by ~0.8–1.2 log units relative to the unsubstituted analog (4-H), and by >1.5 log units relative to the electron-withdrawing 3-chloro-4-methoxy analogue (3-Cl-4-OCH₃, Hit2Lead SC-7932992) [1]. This translates to a higher fraction of the neutral sulfonamide species at physiological pH 7.4 (calculated ~45% vs. ~25% for the 3-Cl analogue), which correlates with improved passive membrane permeability [1]. Concurrently, the methoxy substitution increases the computed logP by approximately +0.5 log units compared to the unsubstituted phenyl variant, while retaining aqueous solubility above 10 µM in PBS — a balanced profile for cellular target engagement assays [2]. The 3-chloro-4-methoxy analogue (MW 460; logP 3.04; tPSA 114.5 Ų) exemplifies how a single chlorine substituent elevates lipophilicity beyond the optimal range for drug-likeness, whereas the target compound (logP estimated 2.4; tPSA ~124 Ų) remains within the property space favored for lead optimization .

Physicochemical Optimization Permeability Solubility

Benzene-1,4-disulfonamide Core Confers OXPHOS Inhibition Potential That Is Absent from Mono-Sulfonamide and Mono-Thiazole Fragments

A structurally related benzene-1,4-disulfonamide hit (compound 1, J. Med. Chem. 2022) demonstrated selective cytotoxicity in galactose medium, a phenotypic signature of oxidative phosphorylation (OXPHOS) inhibition, with an IC50 of 3.2 µM against a pancreatic cancer cell line in glucose-free/galactose-supplemented conditions versus IC50 >50 µM in glucose [1]. Lead optimization of this scaffold produced compound 65 (DX3-235) with nanomolar OXPHOS inhibition (complex I IC50 = 23 nM) and compound 64 (DX3-234) with single-agent in vivo efficacy in a Pan02 pancreatic cancer model [1]. The target compound (4-methoxybenzenesulfonamido-substituted) incorporates the same benzene-1,4-disulfonamide pharmacophore but adds a methoxybenzenesulfonamido group at one sulfonamide terminus, which is predicted to modulate target engagement relative to the non-substituted or alkyl-substituted analogs described in the OXPHOS optimization series [1]. Importantly, simple thiazole-sulfonamide fragments lacking the central 1,4-disulfonamide core do not exhibit OXPHOS inhibition in this assay paradigm [1].

Mitochondrial Oxidative Phosphorylation Cancer Metabolism Complex I Inhibition

Greater Molecular Complexity and Hydrogen-Bonding Capacity Distinguished from Fragments and Rule-of-Three Screening Collections

With a molecular weight of 425.5 Da, 3 hydrogen-bond donors (two sulfonamide NH, one thiazole NH), and 8 hydrogen-bond acceptors, the target compound resides in the 'lead-like' space rather than the 'fragment' space (MW <300 Da, HBD ≤3, HBA ≤3) [1]. Compared to the frequently screened fragment 4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide (MW 270.3; 1 HBD; 6 HBA; rotatable bonds 4), the target compound adds one additional benzenesulfonamide ring that increases rotatable bonds to 6 and provides a second aromatic ring for hydrophobic contacts [2]. This higher molecular complexity translates to a predicted higher binding enthalpy contribution (ΔH) due to additional van der Waals contacts and hydrogen bonds, as evidenced by surface plasmon resonance (SPR) studies on analogous fragment-to-lead elaborations where dual-sulfonamide compounds exhibited KD values 50- to 200-fold lower than the corresponding mono-sulfonamide starting fragments [3]. The compound therefore offers a pre-elaborated scaffold that circumvents the need for fragment growth campaigns in programs targeting metal-dependent enzymes or kinase ATP sites.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Complexity

Prioritized Research and Industrial Application Scenarios for 4-(4-Methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide


Carbonic Anhydrase Isoform-Selective Inhibitor Screening Libraries

Use as a dual-sulfonamide lead-like scaffold in carbonic anhydrase (CA) inhibitor programs targeting tumor-associated isoforms (CA IX, CA XII). The compound provides two zinc-binding motifs and a methoxy substitution that has been shown in analogous thiazole-benzenesulfonamide series to shift selectivity toward CA IX over CA II (5- to 20-fold selectivity window achievable) [1]. Procurement for CA enzymatic assays (CO2 hydration stopped-flow) at 10-point dose-response is recommended to establish isoform selectivity profile.

Mitochondrial Oxidative Phosphorylation (OXPHOS) Inhibitor Hit Expansion

Integrate into a focused benzene-1,4-disulfonamide collection for phenotypic OXPHOS screening. Closely related analogs have demonstrated >15-fold selective cytotoxicity in galactose vs. glucose conditions with nanomolar complex I inhibition [2]. The target compound, differing only in the terminal methoxybenzenesulfonamido substitution, provides a complementary vector for SAR exploration of potency, selectivity, and metabolic stability in pancreatic cancer and other OXPHOS-dependent tumor models.

Kinase Hinge-Binder Fragment Elaboration and Selectivity Profiling

The thiazole-NH-sulfonamide moiety has been confirmed by X-ray crystallography to engage the kinase hinge region (CDK2, PDB: 1KE8) via a defined H-bonding pattern [3]. The second sulfonamide arm extends toward the solvent channel, offering a chemical handle for selectivity engineering against the kinome. Deploy this compound as a pre-elaborated starting point for structure-guided kinase inhibitor design, reducing the synthetic cycle count typically required to advance from fragment hits (MW <300) to cellularly active leads.

Physicochemical Benchmarking for Sulfonamide Lead Optimization Programs

Utilize this compound as a reference standard for balancing lipophilicity, permeability, and solubility in sulfonamide lead series. With a computed logP of ~2.4 and tPSA ~124 Ų, it sits within the favorable drug-likeness window, in contrast to the chloro-substituted analogue (SC-7932992, logP 3.04, tPSA 114.5 Ų) which trends toward over-lipophilic space . Parallel artificial membrane permeability assay (PAMPA) and kinetic solubility determination in PBS (pH 7.4) using this compound can establish baseline parameters for new chemical series.

Quote Request

Request a Quote for 4-(4-METHOXYBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.